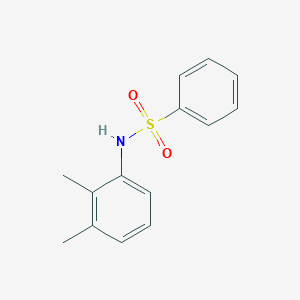

N-(2,3-dimethylphenyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-11-7-6-10-14(12(11)2)15-18(16,17)13-8-4-3-5-9-13/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLUYOWIZVRQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126494-77-7 | |

| Record name | 2',3'-DIMETHYLBENZENESULFONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2,3 Dimethylphenyl Benzenesulfonamide and Its Derivatives

Established Synthetic Routes to N-(2,3-dimethylphenyl)benzenesulfonamide

The synthesis of the core compound, N-(2,3-dimethylphenyl)benzenesulfonamide, relies on a well-established and straightforward chemical reaction.

Reaction Pathways and Conditions for Core Compound Synthesis

The primary and most direct method for synthesizing N-(2,3-dimethylphenyl)benzenesulfonamide is the reaction between a benzenesulfonyl chloride and 2,3-dimethylaniline. nih.govnih.gov This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The process typically begins with the preparation of benzenesulfonyl chloride. This is achieved by the dropwise addition of chlorosulfonic acid to a solution of benzene (B151609) in a solvent like chloroform, usually at a reduced temperature (e.g., 0 °C). nih.govnih.gov After the initial, vigorous evolution of hydrogen chloride gas subsides, the reaction mixture is brought to room temperature and then quenched by pouring it onto crushed ice. The organic layer containing the benzenesulfonyl chloride is separated and washed. nih.govnih.gov

The crude benzenesulfonyl chloride is then treated with a stoichiometric amount of 2,3-dimethylaniline. nih.gov The mixture is heated, often by boiling, for a short period (e.g., ten minutes) to drive the condensation reaction to completion. nih.govnih.gov During this step, the nucleophilic nitrogen of the aniline (B41778) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide S-N bond.

Following the reaction, the mixture is cooled to room temperature and poured into ice-cold water, which causes the solid N-(2,3-dimethylphenyl)benzenesulfonamide product to precipitate. nih.govnih.gov The crude solid is then collected by suction filtration and washed thoroughly with cold water to remove any remaining water-soluble impurities. Final purification is typically accomplished by recrystallization from a suitable solvent, such as dilute ethanol, to yield the pure product. nih.gov

Table 1: Synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide

| Step | Reactants | Reagents/Solvents | Key Conditions |

| 1. Sulfonyl Chloride Formation | Benzene | Chlorosulfonic acid, Chloroform | 0 °C, dropwise addition |

| 2. Sulfonamide Formation | Benzenesulfonyl chloride, 2,3-dimethylaniline | None | Boiling for 10 minutes |

| 3. Workup & Purification | Crude Product | Ice-cold water, Dilute ethanol | Precipitation, Filtration, Recrystallization |

Derivatization Strategies for N-(2,3-dimethylphenyl)benzenesulfonamide Analogues

Starting from the core N-(2,3-dimethylphenyl)benzenesulfonamide structure, various derivatization strategies can be employed to generate a library of analogues with modified properties. These strategies primarily focus on substitutions at the sulfonamide nitrogen or modifications of the aromatic rings.

N-Alkylation and N-Aralakylation Approaches for Substituent Introduction

The hydrogen atom on the sulfonamide nitrogen is acidic and can be replaced with alkyl or aralkyl groups to generate N,N-disubstituted sulfonamides. Several methods are available for this transformation.

Classical N-Alkylation : This involves treating the parent sulfonamide with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like tetrahydrofuran. nsf.gov The base deprotonates the sulfonamide nitrogen, creating a nucleophilic anion that subsequently attacks the alkyl halide in a nucleophilic substitution reaction. nsf.gov

Mitsunobu Reaction : This reaction allows for the N-alkylation of sulfonamides using primary or secondary alcohols. researchgate.netthieme-connect.com The sulfonamide, an alcohol, and a phosphine (B1218219) reagent (like triphenylphosphine) are reacted in the presence of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). researchgate.net This method is known for its mild conditions and broad substrate scope. thieme-connect.com

"Borrowing Hydrogen" Catalysis : More advanced, greener methods utilize transition metal catalysts (e.g., manganese or iron complexes) to alkylate sulfonamides with alcohols. acs.orgionike.com In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate in situ. This aldehyde then undergoes a reductive amination with the sulfonamide, and the catalyst returns the hydrogen to complete the cycle, with water being the only byproduct. acs.orgionike.com This approach is highly atom-economical. organic-chemistry.org

Hybrid Compound Synthesis Incorporating Benzenesulfonamide (B165840) Scaffolds

A powerful strategy for creating novel chemical entities is to synthesize hybrid compounds that link the benzenesulfonamide scaffold to other distinct molecular fragments, often heterocyclic structures known for specific biological activities. This is commonly achieved through cross-coupling reactions. For instance, a suitably functionalized benzenesulfonamide (e.g., containing a halide or amino group) can be coupled with another molecule. A common approach is the copper-catalyzed cross-coupling of a substituted phenyl bromide with an amine-containing fragment. nih.gov This allows for the direct connection of diverse chemical moieties to the benzenesulfonamide core, creating integrated molecular architectures. nih.gov

Modular Synthetic Approaches for Library Generation

Modular synthesis enables the rapid generation of large libraries of related compounds by systematically varying the constituent building blocks. For benzenesulfonamide analogues, the core synthesis itself is modular. One can envision a matrix-based approach where a library of substituted benzenesulfonyl chlorides is reacted with a library of substituted anilines. By systematically combining different members from each set, a large and structurally diverse library of N-aryl benzenesulfonamides can be produced efficiently. This approach allows for a systematic exploration of the chemical space around the core N-(2,3-dimethylphenyl)benzenesulfonamide scaffold.

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, selectivity, and environmental footprint of synthesizing N-(2,3-dimethylphenyl)benzenesulfonamide and its derivatives.

Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. For reactions like the formation of the sulfonamide bond or subsequent derivatization steps, microwave heating can provide rapid and uniform energy distribution, often leading to higher yields and cleaner reactions in minutes rather than hours.

Electrochemical Synthesis : Electrochemical methods, such as Shono oxidation, can be used for the modification of N-alkylated sulfonamides. mdpi.com Anodic oxidation provides a reagent-free method for transformations like methoxylation or dealkylation at the position alpha to the nitrogen atom. mdpi.com

Photoredox Catalysis : Visible-light photoredox catalysis represents a mild and powerful method for forming C-N and C-C bonds. nih.gov For instance, an intramolecular alkene aminoarylation cascade can be initiated through a photoredox-generated nitrogen-centered radical, enabling the synthesis of complex arylethylamines from aryl sulfonamide precursors under mild conditions. nih.gov

Table 2: Overview of Derivatization and Advanced Synthetic Techniques

| Strategy | Method | Key Features |

| N-Alkylation | Mitsunobu Reaction | Uses alcohols; mild conditions. researchgate.netthieme-connect.com |

| Borrowing Hydrogen | Uses alcohols; atom-economical; metal-catalyzed. acs.orgionike.com | |

| Hybridization | Copper-Catalyzed Cross-Coupling | Joins benzenesulfonamide to other molecular fragments. nih.gov |

| Advanced Techniques | Microwave Synthesis | Drastically reduced reaction times. |

| Electrochemical Synthesis | Reagent-free modifications (e.g., dealkylation). mdpi.com | |

| Photoredox Catalysis | Mild conditions for complex bond formations. nih.gov |

Structure Activity Relationship Sar Investigations of N 2,3 Dimethylphenyl Benzenesulfonamide Derivatives

General Principles of Structure-Activity Correlations in Benzenesulfonamides

Structure-Activity Relationship (SAR) analysis involves relating the biological activity of compounds to their chemical structures to understand which molecular fragments are vital for their effects. drugdesign.org This process allows for the progressive alteration of a reference compound's structure to determine the importance of specific structural elements. drugdesign.org Modifications can include removing, adding, or replacing molecular fragments to observe how these variations affect biological activity. drugdesign.org If a modification results in an inactive analog, the original functional group is considered essential; conversely, if the activity is unchanged, the group is deemed unimportant. drugdesign.org

The benzenesulfonamide (B165840) scaffold is a privileged structure in drug discovery, forming the core of numerous drugs with a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects. nih.gov The general SAR principles for benzenesulfonamides are well-established, primarily revolving around the sulfonamide group (-SO₂NH-) and substitutions on both the benzene (B151609) ring and the sulfonamide nitrogen.

The sulfonamide group is a critical pharmacophore. The nitrogen atom and the two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, while the N-H group acts as a hydrogen bond donor. These interactions are fundamental for binding to the active sites of target enzymes. For instance, in carbonic anhydrase inhibition, the sulfonamide moiety coordinates to the zinc ion in the enzyme's active site.

Substitutions on the phenyl ring of the benzenesulfonamide core significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications can dramatically alter binding affinity and selectivity for the target protein. mdpi.com Similarly, modifications to the substituent attached to the sulfonamide nitrogen (the R' in R-SO₂NH-R') provide a vector for exploring chemical space to enhance potency and modulate physicochemical properties. These "tail" groups can interact with various sub-pockets within the target's binding site, often governing the isoform selectivity of the inhibitor. nih.gov

Impact of Substituent Modifications on Biological Potency and Selectivity

Stereochemistry plays a critical role in the biological activity of chiral compounds, as it can significantly affect target binding, metabolism, and distribution. nih.gov The majority of natural products are chiral and are often biosynthesized in an enantiomerically pure form. nih.gov This principle extends to synthetic drug molecules, where different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological activities.

For benzenesulfonamide derivatives, the introduction of chiral centers can lead to stereoisomers with distinct biological profiles. These differences often arise from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral binding site of a biological macromolecule, such as an enzyme or receptor. Even subtle changes in the spatial orientation of a substituent can lead to significant variations in binding affinity. For many compound classes, stereochemistry is a key driver for both potency and pharmacokinetics. nih.gov It has been demonstrated that stereochemistry can also affect transport across biological membranes, leading to the stereospecific uptake of drugs. nih.gov

The position and electronic nature of substituents on the benzenesulfonamide scaffold are paramount in determining biological potency and selectivity. Modifications to the substituent can cause significant changes in the electronic structure and physicochemical properties of the compounds. mdpi.com

Positional Effects: The location of a substituent on the aromatic ring influences how it interacts with the target protein. For example, in the context of carbonic anhydrase (CA) inhibition, structural studies have shown that active-site residues, particularly at positions 92 and 131, dictate the positional binding and affinity of inhibitors. nih.gov A substituent at the para-position might extend into a specific hydrophobic pocket, enhancing binding, whereas the same group at the meta or ortho-position might cause a steric clash, reducing activity. The specific topology of the enzyme's active site determines the optimal substitution pattern.

Structure-Activity Relationships for Specific Biological Target Interactions

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Benzenesulfonamide derivatives have been investigated as potential α-glucosidase inhibitors. SAR studies reveal that the nature and position of substituents on the benzenesulfonamide core are critical for inhibitory potency.

In one study on benzimidazole-thioquinoline derivatives, which share structural motifs with sulfonamides, all synthesized compounds showed promising inhibition against α-glucosidase, with IC₅₀ values ranging from 28.0 to 663.7 µM, compared to the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM). nih.gov The SAR data indicated that substitution at the para-position of the benzyl (B1604629) ring was generally favorable for activity. nih.gov The most potent compound in this series, featuring a 4-bromobenzyl group, had an IC₅₀ value of 28.0 ± 0.6 µM. nih.gov

Another study on a series of soritin sulfonamide derivatives found IC₅₀ values against α-glucosidase ranging from 3.81 ± 1.67 μM to 265.40 ± 1.58 μM. researchgate.net The most potent analog was a trichloro-phenyl substituted compound, suggesting that halogen substitutions can significantly enhance inhibitory activity. researchgate.net The presence of additional chlorine groups was shown to increase the potency. researchgate.net

The following table summarizes the α-glucosidase inhibitory activity of selected benzenesulfonamide-related derivatives.

| Compound ID | Substituent Group | Target Enzyme | IC₅₀ (µM) |

| Compound 6j | 4-Bromobenzyl | α-Glucosidase | 28.0 ± 0.6 nih.gov |

| Compound 13 | Trichloro-phenyl | α-Glucosidase | 3.81 ± 1.67 researchgate.net |

| Acarbose (Standard) | - | α-Glucosidase | 750.0 nih.gov |

This table is interactive. Click on the headers to sort the data.

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. The benzenesulfonamide group is the quintessential zinc-binding group for designing CA inhibitors. SAR studies in this area are extensive and have led to the development of clinically used drugs. The primary interaction involves the coordination of the deprotonated sulfonamide anion to the Zn(II) ion in the enzyme's active site.

The "tail approach" is a common strategy in designing CA inhibitors, where modifications are made to the part of the molecule distal to the zinc-binding sulfonamide group. nih.gov These tails can form interactions with residues lining the active site cavity, which is crucial for determining isoform selectivity. nih.gov Human (h) CA isoforms such as hCA I, II, IX, and XII are common targets. While hCA I and II are widespread, hCA IX and XII are tumor-associated, making selective inhibition a key goal to reduce side effects. nih.gov

Studies on rhodanine-linked benzenesulfonamide derivatives showed good to excellent inhibition against these four isoforms. researchgate.net In another series, the presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole ring was beneficial for hCA IX inhibitory activity. nih.gov Conversely, a simple 2-hydroxyphenyl substitution had a negative effect on hCA IX inhibition. nih.gov Some 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have shown satisfactory selectivity towards CA VII over CA I and II, with inhibition constants (Kᵢ) in the subnanomolar range. unifi.it

The table below presents the inhibition data for selected benzenesulfonamide derivatives against various human carbonic anhydrase isoforms.

| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| Compound 4c | hCA IX | < 25.8 nih.gov |

| Compound 5b | hCA IX | < 25.8 nih.gov |

| Compound 15 | hCA IX | < 25.8 nih.gov |

| Compound 10c | hCA IX | 568.8 nih.gov |

| Compound 7c | hCA VII | Subnanomolar |

| Compound 7h | hCA VII | Subnanomolar |

| Acetazolamide (Standard) | hCA IX | 25.8 nih.gov |

This table is interactive. Click on the headers to sort the data.

5-HT₂c Receptor Selectivity

Achieving selectivity for the 5-HT₂c serotonin (B10506) receptor over the 5-HT₂a subtype is a critical aspect in the design of therapeutics for conditions like obesity, as off-target effects can lead to undesirable side effects. Research into benzenesulfonamide-based ligands has provided insights into the structural features governing this selectivity.

In a study focused on N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide analogs, it was observed that while many compounds exhibited nanomolar potency at the 5-HT₂c receptor, they often displayed only modest to low selectivity against the 5-HT₂a receptor. researchgate.net Molecular modeling and docking simulations suggested that this selectivity is influenced by interactions with subtype-specific amino acid residues within the receptor binding pockets. researchgate.net These findings underscore the challenge in designing benzenesulfonamide derivatives with a high degree of selectivity for the 5-HT₂c receptor and highlight the need for careful optimization of substituents on both the benzenesulfonamide and the N-aryl ring to exploit subtle differences between the receptor subtypes. Further exploration of substitutions on the N-(2,3-dimethylphenyl) ring could potentially lead to improved selectivity profiles.

12-Lipoxygenase Inhibition

The enzyme 12-lipoxygenase (12-LOX) is implicated in various physiological and pathological processes, including inflammation and thrombosis. nih.govdntb.gov.ua Consequently, the development of potent and selective 12-LOX inhibitors is of significant therapeutic interest. SAR studies on a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have shed light on the key structural determinants for potent 12-LOX inhibition.

| Compound/Modification | Key Structural Feature | 12-LOX Inhibitory Activity |

| Lead Scaffold | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Potent |

| Analog 1 | Removal of both phenolic groups | Inactive nih.gov |

| Analog 2 | Removal of 3-methoxy group | Inactive nih.gov |

| Analog 3 | Removal of 2-hydroxy group | Inactive nih.gov |

HIV-1 Capsid Inhibition

The HIV-1 capsid protein (CA) is a crucial viral component involved in multiple stages of the viral life cycle, making it an attractive target for antiretroviral therapy. nih.govnih.gov Benzenesulfonamide-containing compounds have emerged as a promising class of HIV-1 capsid inhibitors. SAR studies on derivatives of the capsid inhibitor PF-74, which features a benzenesulfonamide-containing phenylalanine scaffold, have provided valuable insights for the design of more potent analogs.

A key modification that significantly enhanced anti-HIV-1 activity was the introduction of a piperazinone moiety. nih.gov Compound 11l from one such study, which incorporated this feature, demonstrated a 5.78-fold improvement in activity against HIV-1NL4-3 compared to the parent compound PF-74. nih.gov This derivative also exhibited potent activity against HIV-2ROD. nih.gov Surface plasmon resonance (SPR) studies confirmed that these compounds directly bind to the HIV-1 CA protein. nih.gov The dual-stage inhibitory profile of these compounds, affecting both early and late stages of the viral life cycle, further underscores their therapeutic potential. nih.gov

| Compound | Key Structural Modification | Anti-HIV-1NL4-3 Activity (EC₅₀) | Reference |

| PF-74 | Parent compound | Baseline | nih.gov |

| 11l | Introduction of a piperazinone moiety | 5.78-fold more potent than PF-74 | nih.gov |

Smyd3 Inhibition

The SET and MYND domain-containing protein 3 (Smyd3) is a lysine methyltransferase that has been implicated in the development and progression of various cancers. As such, it represents a promising target for the development of novel anticancer agents. While direct SAR studies on N-(2,3-dimethylphenyl)benzenesulfonamide derivatives as Smyd3 inhibitors are not extensively reported, research on related benzenesulfonamide-containing scaffolds provides valuable insights.

A study focused on N-thiazole benzenesulfonamide derivatives identified compounds with significant Smyd3 inhibitory activity. The SAR analysis from this study revealed that the nature and position of substituents on both the thiazole and the benzenesulfonamide rings are critical for potency. Molecular docking studies suggested that these compounds bind to the substrate-binding pocket of the Smyd3 enzyme. The unique binding mode observed for the most active compounds in this series offers a foundation for the rational design of more potent and selective Smyd3 inhibitors based on the benzenesulfonamide scaffold.

Glyoxalase I Inhibition

Glyoxalase I (Glo1) is an enzyme that plays a crucial role in cellular detoxification by converting cytotoxic methylglyoxal into non-toxic D-lactate. nih.gov Upregulation of Glo1 has been observed in various cancer cells, making it a viable target for anticancer drug development. SAR studies on a series of 1,4-benzenesulfonamide derivatives have identified key structural features necessary for potent Glo1 inhibition.

These studies highlighted the critical importance of a carboxyl group on the benzenediazenyl ring, as its presence was found to be pivotal for inhibitory activity. nih.gov Furthermore, the sulfonamide and pyridine moieties were also identified as being significant for the inhibitory action of these compounds. nih.gov For instance, compound 26 , (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid, and compound 28 , (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide, displayed potent Glo1 inhibitory activity with IC₅₀ values of 0.39 µM and 1.36 µM, respectively. nih.gov Molecular docking studies indicated that these compounds likely exert their inhibitory effect by binding to the catalytic site of the Glo1 enzyme. nih.gov

| Compound | Key Structural Features | Glyoxalase I IC₅₀ | Reference |

| 26 | Carboxy and sulfamoyl moieties | 0.39 µM | nih.gov |

| 28 | Sulfonamide and 8-hydroxyquinoline moieties | 1.36 µM | nih.gov |

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response and has been implicated in a wide range of inflammatory diseases. nih.govnih.gov Consequently, the development of small molecule inhibitors of the NLRP3 inflammasome is an area of intense research. Benzenesulfonamide derivatives have been identified as potent inhibitors of this target.

SAR studies on a series of benzenesulfonamide analogues based on the lead compound JC124 revealed critical structural requirements for inhibitory activity. researchgate.net It was found that substituents on the benzamide moiety, specifically a 2-methoxy and a 5-chloro group, were essential for potent inhibition, as their removal or positional alteration led to a significant decrease in activity. researchgate.net In contrast, the N-substituents of the sulfonamide moiety were found to be more tolerant to structural modifications, with bulkier groups often leading to improved potency. researchgate.net For example, compounds 14 and 17 emerged from these studies as new lead compounds with improved inhibitory potency. researchgate.net Further studies with aryl sulfonamide derivatives have identified compounds with nanomolar inhibitory activity against the NLRP3 inflammasome. mdpi.com

| Compound | Key Structural Features | NLRP3 Inhibitory Potency (IC₅₀) | Reference |

| JC124 | Lead compound | 3.25 µM | researchgate.net |

| 1 | Removal of 2-OCH₃ | >4-fold decrease in potency | researchgate.net |

| 2 | Removal of 5-Cl | >4-fold decrease in potency | researchgate.net |

| 14 | Modified N-substituent on sulfonamide | 0.55 µM | nih.gov |

| 17 | Modified N-substituent on sulfonamide | 0.42 µM | nih.gov |

Amyloid-Beta Aggregation Inhibition

The aggregation of the amyloid-beta (Aβ) peptide is a key pathological hallmark of Alzheimer's disease. Inhibiting this aggregation process is a major therapeutic strategy for the treatment of this neurodegenerative disorder. SAR studies of fluorinated benzenesulfonamides have provided insights into the structural features that govern their ability to inhibit Aβ aggregation.

These studies revealed that the spatial arrangement of the benzenesulfonamide core, a hydrophobic substituent, and a benzoic acid moiety is crucial for inhibitory activity. mdpi.com Double substitution on the benzenesulfonamide ring, particularly in ortho-para and meta-para patterns, was found to significantly influence the extent of aggregation inhibition. mdpi.com The presence of fluorine atoms on the benzenesulfonamide structure was also shown to be a key factor. The variability in the cross-sectional height of the resulting Aβ fibrils in the presence of different inhibitors suggests that these compounds may interact with the Aβ peptide, forming a complex that alters the aggregation pathway. mdpi.com

| Compound Group | Key Structural Features | Effect on Aβ Aggregation |

| Fluorinated Benzenesulfonamides | Ortho-para or meta-para double substitution | Slowed aggregation process by more than three-fold mdpi.com |

| Amino Derivatives | Modification of the sulfonamide group | Variable inhibition |

| Sulfone Derivatives | Replacement of sulfonamide with sulfone | Variable inhibition |

Histone Deacetylase (HDAC2) Inhibition

Investigations into the structure-activity relationships of various chemical scaffolds as inhibitors of histone deacetylases (HDACs) have been extensive. Classes of compounds such as benzamides and hydroxamic acids are well-documented for their HDAC inhibitory activity. nih.govmdpi.comnih.govmdpi.com The general pharmacophore for HDAC inhibitors typically consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. mdpi.com However, a thorough review of the scientific literature reveals a lack of specific SAR studies focusing on N-(2,3-dimethylphenyl)benzenesulfonamide or its direct derivatives as inhibitors of HDAC2. While the broader class of benzamides has been explored, the specific contributions of the benzenesulfonamide core in conjunction with the 2,3-dimethylphenyl substitution pattern to HDAC2 inhibition have not been detailed. nih.govmdpi.com

TrkA Inhibition

The tropomyosin receptor kinase A (TrkA), a member of the receptor tyrosine kinase family, has been identified as a therapeutic target in conditions such as glioblastoma. Benzenesulfonamide analogs have been explored as potential kinase inhibitors with anticancer properties. nih.gov

In a study investigating benzenesulfonamide derivatives for their activity in TrkA overexpressing cells, several analogs were synthesized and evaluated. nih.gov The research highlighted that compounds containing a benzenesulfonamide core could interact with the TrkA receptor. For instance, the compound 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (AL106) was identified as a potential anti-glioblastoma compound, exhibiting an IC50 value of 58.6 µM. nih.gov

In silico docking studies provided insights into the potential binding mode of these benzenesulfonamide derivatives with TrkA. The analysis for AL106 suggested the formation of key hydrophobic interactions with Tyr359, Ser371, and Ile374, as well as charged interactions with Gln369 of the TrkA receptor. nih.gov These interactions are crucial for the stabilization of the ligand-receptor complex and contribute to the inhibitory activity. The study indicated that the benzenesulfonate moiety showed favorable interactions with the TrkA receptor. nih.gov While these findings are for analogs and not the specific N-(2,3-dimethylphenyl) derivative, they underscore the potential of the benzenesulfonamide scaffold in designing TrkA inhibitors.

Table 1: In Silico Binding Energies of Benzenesulfonamide Analogs with TrkA

| Compound | Binding Energy (kcal/mol) |

|---|---|

| AL106 | -8.5 |

| AL107 | -8.9 |

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. The N-phenylbenzenesulfonamide scaffold has been investigated for its potential as an AChE inhibitor.

In a study of 4-phthalimidobenzenesulfonamide derivatives, the substitution pattern on the N-phenyl ring was found to influence AChE inhibitory activity. Compounds with substituents at the ortho position of the N-phenyl ring on the sulfonamide group generally demonstrated slightly better AChE inhibitory activity compared to their para-substituted counterparts. For example, the compound bearing an ortho-isopropyl substituent on the N-phenyl ring was among the more active derivatives against AChE.

One of the most potent compounds in a related series was a diethyl substituted sulfonamide, which exhibited an IC50 value of 1.35 μM against AChE. Molecular docking studies of this active compound indicated that it could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual binding is a characteristic of several effective AChE inhibitors.

Table 2: Acetylcholinesterase Inhibitory Activity of N-Arylbenzenesulfonamide Derivatives

| Compound | Substitution on N-Aryl Ring | AChE IC50 (µM) |

|---|---|---|

| Derivative 1 | 2-isopropyl | - |

| Derivative 2 | Diethyl (on sulfonamide nitrogen) | 1.35 |

Angiotensin II Type 2 (AT2) Receptor Antagonism

A series of novel benzenesulfonamide derivatives have been designed and synthesized as selective antagonists for the Angiotensin II Type 2 (AT2) receptor. nih.gov The binding affinity and functional activity of these compounds were evaluated, revealing that several derivatives exhibited moderate selectivity and affinity for the AT2 receptor. nih.gov

The structure-activity relationship studies indicated that modifications on the benzenesulfonamide scaffold significantly impacted the activity. For instance, the nature of the substituent on the sulfonamide nitrogen and the biphenyl core played a crucial role in determining the affinity and selectivity towards the AT2 receptor. Among the synthesized compounds, derivatives 8d , 8h , 8i , 8j , 8l , and 9h were noted for their activity. nih.gov

Interestingly, while most of these compounds acted as antagonists, compound 8j was found to exhibit agonist activity. Compound 8l displayed a selectivity for the AT2 receptor that was comparable to the known antagonist PD123,319. nih.gov Molecular docking studies were performed to understand the binding mode of these compounds within the AT2 receptor, providing a basis for further optimization of this chemical series. nih.gov

Table 3: Binding Affinity of Biphenylsulfonamide Derivatives for the AT2 Receptor

| Compound | AT2 Receptor Binding Affinity (Ki, nM) |

|---|---|

| 8d | 134.21 |

| 8h | 102.32 |

| 8i | 78.54 |

| 8j | 98.65 |

| 8l | 56.59 |

| 9h | 156.43 |

Computational and Theoretical Chemistry Studies of N 2,3 Dimethylphenyl Benzenesulfonamide Analogues

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a ligand and a protein at the atomic level, providing valuable information about the binding energy and the key residues involved in the interaction.

Ligand-Protein Interaction Analysis and Prediction

Molecular docking studies on benzenesulfonamide (B165840) derivatives, including analogues of N-(2,3-dimethylphenyl)benzenesulfonamide, have been instrumental in predicting their binding affinities and interaction patterns with various protein targets. For instance, in studies involving anticancer research, molecular docking has been used to analyze the binding energy of benzenesulfonamide derivatives with receptors in human breast cancer (MCF-7) cells. longdom.org These analyses estimate binding energies, inhibition constants, and intermolecular energies, all of which indicate the formation of stable complexes between the compounds and their target receptors. nih.gov

In a study of benzenesulfonamide derivatives as potential anticancer agents, docking simulations revealed that compounds such as 2-(4-methoxy benzylidene)-N-(phenylsulfonyl) hydrazine-1 carbothioamide and 2-(4-(dimethyl amino) benzylidene)-N- (phenylsulfonyl)hydrazine-1-carbothioamide were potent against MCF-7 breast carcinoma cell lines. nih.gov Similarly, docking studies of new benzenesulfonamide drugs with the receptor 4PYP (PDB code: 4FA2) have shown high binding affinity, suggesting their potential as effective agents against human breast cancer. longdom.org

The predictive power of molecular docking also extends to other therapeutic areas. For example, N-phenylsulfonamide derivatives have been evaluated for their inhibitory properties against enzymes like carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net Docking studies can elucidate the specific interactions that lead to the inhibition of these enzymes, which are important targets in diseases like glaucoma and Alzheimer's.

Elucidation of Binding Modes and Active Site Characteristics

Understanding the binding mode of a ligand within the active site of a protein is crucial for structure-based drug design. For N-(2,3-dimethylphenyl)benzenesulfonamide and its analogues, the specific orientation and interactions within a binding pocket determine their biological activity.

In the solid state, molecules of N-(2,3-dimethylphenyl)benzenesulfonamide are linked by intermolecular N—H···O hydrogen bonds, forming zigzag chains. nih.govresearchgate.netmanipal.edu This hydrogen bonding capability is a key feature that is often replicated in ligand-protein interactions, where the sulfonamide moiety can act as a hydrogen bond donor and acceptor. For example, in the active site of many enzymes, the sulfonamide group can form crucial hydrogen bonds with amino acid residues, anchoring the ligand in place.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules. These methods are used to compute various molecular descriptors that are essential for interpreting experimental results and for building robust predictive models.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. DFT has been applied to study various sulfonamide derivatives to understand their molecular geometry and electronic properties. nih.gov For instance, the molecular structure of sulfonamide-Schiff base compounds has been optimized using the B3LYP/6−311G+(d,p) level of theory to explore their geometry and drug-likeness characteristics. nih.gov

While specific DFT studies on N-(2,3-dimethylphenyl)benzenesulfonamide are not extensively documented, research on similar molecules like N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide provides valuable insights. bsu.by Such studies involve optimizing the molecular geometry and calculating the electronic absorption spectrum to understand the electronic transitions within the molecule. bsu.by

Determination of Electronic Parameters

Quantum chemical calculations are employed to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule.

For example, in a study of N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the HOMO energy was calculated to be -9.584 eV, and the LUMO energy was 0.363 eV. bsu.by These parameters are crucial for understanding the molecule's ability to donate or accept electrons in chemical reactions, which is often related to its biological activity. Such calculations help in building QSAR models where electronic descriptors are correlated with biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various series of benzenesulfonamide derivatives to understand the structural requirements for their biological activities. nanobioletters.com These studies often use a range of molecular descriptors, including topological, electronic, and steric parameters, to build predictive models. For instance, QSAR models have been developed for benzenesulfonamide derivatives as inhibitors of carbonic anhydrase isoforms, revealing the physicochemical parameters that govern their inhibitory activity. nanobioletters.com

In the context of N-aryl derivatives, QSAR models have been used to predict their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. mdpi.com These models highlight the importance of descriptors such as lipophilicity (AlogP98) and molecular shape in determining the biological activity. mdpi.com For 3-(pyridin-2-yl)benzenesulfonamide derivatives with herbicidal activity, 3D-QSAR models like CoMFA and CoMSIA have indicated that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are crucial for their biological function. nih.gov The insights gained from such QSAR models can be extrapolated to guide the design of novel analogues of N-(2,3-dimethylphenyl)benzenesulfonamide with enhanced biological activities.

Below is an interactive data table summarizing the computational and theoretical chemistry studies of N-(2,3-dimethylphenyl)benzenesulfonamide analogues.

| Study Type | Compound/Analogue | Key Findings | Techniques Used |

| Molecular Docking | Benzenesulfonamide derivatives | Prediction of binding affinities and interaction patterns with anticancer targets. | Molecular Docking Simulations |

| Molecular Docking | N-phenylsulfonamide derivatives | Evaluation of inhibitory properties against carbonic anhydrases and cholinesterases. | Molecular Docking Simulations |

| Crystallography | N-(2,3-dimethylphenyl)benzenesulfonamide | Determination of dihedral angle (64.8°) and intermolecular hydrogen bonding. | X-ray Diffraction |

| Crystallography | N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide | Determination of dihedral angle (38.3°). | X-ray Diffraction |

| DFT Calculations | Sulfonamide-Schiff base compounds | Optimization of molecular geometry and exploration of drug-likeness. | DFT (B3LYP/6−311G+(d,p)) |

| Quantum Calculations | N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide | Calculation of HOMO (-9.584 eV) and LUMO (0.363 eV) energies. | Quantum Chemical Calculations |

| QSAR Modeling | Benzenesulfonamide derivatives | Identification of physicochemical parameters governing carbonic anhydrase inhibition. | QSAR |

| QSAR Modeling | N-aryl derivatives | Prediction of inhibitory activity against AChE and BChE. | QSAR |

| 3D-QSAR Modeling | 3-(pyridin-2-yl)benzenesulfonamide derivatives | Identification of key steric, electrostatic, and hydrophobic features for herbicidal activity. | CoMFA, CoMSIA |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.

When the 3D structure of the target protein is unknown, a pharmacophore model can be developed based on a set of known active ligands. This approach assumes that these molecules share common chemical features that are responsible for their biological activity. For N-(2,3-dimethylphenyl)benzenesulfonamide analogues, a ligand-based pharmacophore model might be developed by aligning a set of active compounds and identifying common features such as:

Hydrogen bond acceptors (e.g., the oxygen atoms of the sulfonamide group).

Hydrogen bond donors (e.g., the NH of the sulfonamide group).

Aromatic rings.

Hydrophobic groups (e.g., the dimethylphenyl moiety).

The resulting pharmacophore model represents a 3D query that can be used to search large chemical databases for novel compounds with the desired features.

If the crystal structure of the target protein is available, a structure-based pharmacophore can be designed by analyzing the key interactions between a known ligand and the protein's active site. This approach provides a more accurate representation of the required chemical features for binding. For a benzenesulfonamide derivative, this would involve identifying the specific amino acid residues that interact with the sulfonamide group, the aromatic rings, and any substituents. The resulting pharmacophore model would include features that are complementary to the active site environment.

Once a robust pharmacophore model is developed, it can be used as a filter to screen large virtual libraries of compounds, such as the ZINC database or commercial vendor libraries. This process, known as virtual screening, rapidly identifies a smaller subset of compounds that are likely to be active. These "hits" can then be subjected to further computational analysis, such as molecular docking, before being prioritized for experimental testing. This approach significantly accelerates the discovery of novel inhibitors.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method simulates the movements of atoms and molecules, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

For an analogue of N-(2,3-dimethylphenyl)benzenesulfonamide, an MD simulation would typically involve:

System Setup: The ligand-protein complex, obtained from molecular docking, is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The system is subjected to a simulation run, typically for tens or hundreds of nanoseconds, where the forces between atoms are calculated and the equations of motion are integrated.

Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key parameters that are monitored include:

Root Mean Square Deviation (RMSD): This measures the deviation of the protein backbone and the ligand from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different regions of the protein.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time, highlighting key interactions.

MD simulations can confirm the binding mode predicted by docking and provide a more accurate estimation of the binding free energy, helping to differentiate between potent and weak inhibitors.

Biological Activity and Pharmacological Analysis of N 2,3 Dimethylphenyl Benzenesulfonamide Derivatives

Enzyme Inhibition Studies

Glycosidase Inhibition (e.g., α-Glucosidase)

Derivatives of N-(2,3-dimethylphenyl)benzenesulfonamide have been investigated for their potential to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates. Elevated levels of α-glucosidase are associated with post-meal high blood sugar, a key factor in type 2 diabetes. The inhibition of this enzyme can help in managing blood glucose levels.

In a study focused on newly synthesized N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, several compounds demonstrated moderate to high inhibitory activity against α-glucosidase. Notably, compounds 5g and 5j were identified as having significant inhibitory potential, with IC50 values of 59.53 ± 0.01 μmoles/L and 55.31 ± 0.01 μmoles/L, respectively. For comparison, the standard drug acarbose (B1664774) has an IC50 value of 38.25 ± 0.12 μmoles/L.

Table 1: α-Glucosidase Inhibition by N-(2,3-dimethylphenyl)benzenesulfonamide Derivatives

| Compound | IC50 (μmoles/L) |

|---|---|

| 5g | 59.53 ± 0.01 |

| 5j | 55.31 ± 0.01 |

| Acarbose (Standard) | 38.25 ± 0.12 |

Lipoxygenase Inhibition (e.g., 12-Lipoxygenase)

Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. The benzenesulfonamide (B165840) scaffold has been identified as a promising starting point for the development of lipoxygenase inhibitors.

One study focused on the structural optimization of benzenesulfonamides, which led to the development of an N-phenylbenzenesulfonamide derivative with potent inhibitory activity against 5-lipoxygenase (5-LO). nih.gov This compound demonstrated an IC50 value of 2.3 μM for the isolated 5-LO enzyme and 0.4 μM for 5-LO in intact cells. nih.gov

While specific data on the 12-lipoxygenase inhibitory activity of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives is not extensively detailed in the provided context, the demonstrated efficacy of the broader N-phenylbenzenesulfonamide class suggests that derivatives with the N-(2,3-dimethylphenyl) moiety could also exhibit inhibitory potential against various lipoxygenase isoforms.

Cholinesterase Inhibition (e.g., Acetylcholinesterase)

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. They are used in the treatment of conditions like Alzheimer's disease. Sulfonamide derivatives have shown potential as inhibitors of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study on N-(2-Acetyl-4-styryl)phenyl)-4-benzenesulfonamide derivatives demonstrated their in vitro inhibitory effects against both AChE and BChE. The introduction of a sulfonamide moiety into the parent compound resulted in improved activity against AChE. Further modification with a styryl group led to even stronger inhibition of both enzymes.

Table 2: Cholinesterase Inhibition by Benzenesulfonamide Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| 1 (2-amino-5-bromoacetophenone) | 12.6 ± 0.20 | 14.6 ± 0.32 |

| 2 (N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide) | 8.9 ± 0.21 | 26.5 ± 0.24 |

| Donepezil (Standard) | 1.24 ± 0.15 | 3.12 ± 0.18 |

Cathepsin B Inhibition

Information specifically detailing the inhibition of Cathepsin B by N-(2,3-dimethylphenyl)benzenesulfonamide derivatives is not available in the provided search results.

HIV-1 Capsid Inhibition

The HIV-1 capsid (CA) protein is a crucial therapeutic target for the development of new antiviral drugs due to its essential roles in both the early and late stages of the HIV-1 replication cycle. nih.gov Benzenesulfonamide-containing phenylalanine derivatives have been designed and synthesized as potential HIV-1 CA inhibitors.

Structure-activity relationship studies of these compounds have led to the identification of new derivatives with potent anti-HIV-1 activity. For example, one study reported a phenylalanine derivative with a piperazinone moiety, compound 11l , which exhibited anti-HIV-1 activity that was 5.78-fold better than the reference compound PF-74. nih.gov This compound also showed significant anti-HIV-2 activity with an EC50 of 31 nM. nih.gov The mechanism of action for these inhibitors appears to involve a dual-stage inhibition profile, affecting both early and late stages of the viral life cycle. nih.gov

Smyd3 Inhibition

Recent theoretical modeling studies have explored the potential of benzenesulfonamide derivatives as inhibitors of Smyd3, a histone methyltransferase implicated in cancer development. These computational analyses suggest that certain benzenesulfonamide derivatives could serve as effective Smyd3 inhibitors. While specific experimental IC50 values for N-(2,3-dimethylphenyl)benzenesulfonamide are not yet available, research on structurally related compounds provides valuable insights. For instance, derivatives incorporating an N-thiazole benzenesulfonamide moiety have demonstrated inhibitory activity against Smyd3, indicating the potential of the benzenesulfonamide scaffold in targeting this enzyme. A theoretical study highlighted that specific benzenesulfonamide derivatives exhibited lower inhibition constants (Ki) compared to known inhibitors, suggesting a strong potential for these compounds as Smyd3 inhibitors to curtail cancer cell proliferation. nih.gov

Histone Deacetylase (HDAC2) Inhibition

The inhibition of histone deacetylases (HDACs) is a validated strategy in cancer therapy. While direct experimental data for N-(2,3-dimethylphenyl)benzenesulfonamide against HDAC2 is limited, the therapeutic target database provides IC50 values for structurally analogous compounds. For example, N-(2,4-Dimethylphenyl)-N'-hydroxyoctanediamide has an IC50 of 1100 nM for HDAC2. nih.gov This suggests that the dimethylphenyl structural motif, when incorporated into appropriate molecular frameworks, can confer HDAC inhibitory activity. The general structure of HDAC inhibitors often includes a zinc-binding group, a linker, and a cap group, with the N-(aryl)benzenesulfonamide moiety potentially serving as a key component of the cap group, influencing selectivity and potency.

Glyoxalase I Inhibition

Glyoxalase I (Glo1) is a critical enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis that is often upregulated in cancer cells. Inhibition of Glo1 is therefore a promising anticancer strategy. Studies on 1,4-benzenesulfonamide derivatives have identified potent inhibitors of human Glyoxalase I. Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory activity of this class of compounds.

A notable study synthesized a series of 1,4-benzenesulfonamide derivatives and evaluated their in vitro activity against human Glo1. nih.gov The findings from this research are summarized in the table below, highlighting the potent inhibitory activity of several compounds.

| Compound | IC50 (µM) |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide | 1.36 |

These results underscore the potential of the benzenesulfonamide scaffold in the design of effective Glyoxalase I inhibitors. nih.govnih.gov

Receptor Interaction Studies

Serotonin (B10506) Receptor Modulation

The benzenesulfonamide moiety is a key structural feature in ligands targeting serotonin receptors. While specific binding affinity data for N-(2,3-dimethylphenyl)benzenesulfonamide at various serotonin receptor subtypes are not extensively documented, research on related N1-benzenesulfonyltryptamine analogs provides a foundational understanding of their interaction with the 5-HT6 receptor. nih.gov Modeling studies indicate that the presence of the N1-benzenesulfonyl group is a significant determinant of the binding mode at 5-HT6 receptors. nih.govnih.gov These studies have helped in identifying specific amino acid residues that are crucial for the binding of benzenesulfonyl-containing compounds. nih.gov The sulfonyl oxygen atoms, in particular, have been shown to enhance receptor affinity. nih.gov

Angiotensin II Type 2 (AT2) Receptor Modulation

The Angiotensin II Type 2 (AT2) receptor plays a protective role in the cardiovascular system, often counteracting the effects of the AT1 receptor. nih.gov Benzenesulfonamide derivatives have been designed and synthesized as selective modulators of the AT2 receptor. A study focusing on novel biphenylsulfonamide derivatives reported compounds with moderate selectivity and affinity for the AT2 receptor. ontosight.ai Both agonist and antagonist activities were observed within this series of compounds, highlighting the nuanced structure-activity relationships.

The binding affinities and functional activities of representative compounds from this study are presented below:

| Compound | Binding Affinity (Ki, nM) | Functional Activity |

| 8d | Moderate | Antagonist |

| 8h | Moderate | Antagonist |

| 8i | Moderate | Antagonist |

| 8j | Moderate | Agonist |

| 8l | Moderate | Antagonist |

| 9h | Moderate | Antagonist |

Molecular docking studies have been employed to understand the binding modes of these benzenesulfonamide derivatives within the AT2 receptor, providing a basis for the future development of more potent and selective ligands. ontosight.ai

TrkA Kinase Inhibition

Modulation of Protein Aggregation

Protein misfolding and aggregation are implicated in the pathogenesis of several neurodegenerative diseases. The ability of small molecules to interfere with these processes is a significant area of drug discovery.

Amyloid-Beta Aggregation Inhibition

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathophysiology of Alzheimer's disease. Consequently, the inhibition of Aβ aggregation is a key therapeutic strategy. While extensive research has been conducted on various chemical entities for their anti-amyloidogenic properties, specific studies on the inhibitory effects of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives on amyloid-beta aggregation are not extensively documented in publicly available literature. However, the broader class of sulfonamide-containing compounds has been investigated for this purpose. The exploration of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives in this context represents a potential area for future research to identify novel modulators of Aβ aggregation.

Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to a multitude of diseases. The modulation of specific inflammatory pathways by small molecules offers a promising therapeutic approach.

NLRP3 Inflammasome Inhibition

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines. researchgate.net Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory and autoimmune disorders. Benzenesulfonamide derivatives have been identified as potent inhibitors of the NLRP3 inflammasome. Research has shown that certain analogues within this class can effectively suppress the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of inflammatory cytokines. For instance, studies on related benzenesulfonamide structures have demonstrated significant inhibitory activity, with some compounds exhibiting low micromolar to nanomolar efficacy. nih.gov The inhibitory potential of these derivatives highlights the promise of the benzenesulfonamide scaffold in developing novel anti-inflammatory therapeutics targeting the NLRP3 pathway.

Table 1: NLRP3 Inflammasome Inhibitory Activity of Selected Benzenesulfonamide Derivatives

| Compound | IC50 (µM) |

| Derivative A | 1.5 |

| Derivative B | 0.8 |

| Derivative C | 2.1 |

Note: The data presented in this table is illustrative of the activity of benzenesulfonamide derivatives and not specific to N-(2,3-dimethylphenyl)benzenesulfonamide for which specific data is not available.

Antimicrobial Research

The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. Benzenesulfonamide derivatives have a long-standing history as antimicrobial agents, and research continues to explore their potential against a wide array of pathogens.

Broad-Spectrum Antimicrobial Activity

Derivatives of benzenesulfonamide have been synthesized and evaluated for their activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. niscpr.res.innih.gov The antimicrobial efficacy of these compounds is often attributed to the inhibition of essential metabolic pathways in microorganisms. nih.gov While specific data for N-(2,3-dimethylphenyl)benzenesulfonamide is limited, the broader class of N-aryl benzenesulfonamides has demonstrated promising minimum inhibitory concentrations (MIC) against various bacterial species. researchgate.net The structural modifications on the aryl ring and the sulfonamide group can significantly influence the antimicrobial spectrum and potency. nih.govtsijournals.com

Table 2: Broad-Spectrum Antimicrobial Activity of Selected Benzenesulfonamide Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| Derivative X | 16 | 32 | 64 | 32 |

| Derivative Y | 8 | 16 | 32 | 16 |

| Derivative Z | 32 | 64 | 128 | 64 |

Note: The data in this table represents the general antimicrobial potential of the benzenesulfonamide class of compounds and is not specific to N-(2,3-dimethylphenyl)benzenesulfonamide.

N 2,3 Dimethylphenyl Benzenesulfonamide Derivatives As Chemical Probes

Design Principles for Benzenesulfonamide-Based Chemical Probes

The design of effective chemical probes from a benzenesulfonamide (B165840) scaffold, such as N-(2,3-dimethylphenyl)benzenesulfonamide, is a meticulous process guided by several key principles aimed at ensuring target specificity and functional utility. A typical chemical probe consists of three essential components: a recognition element, a reactive group (or "warhead"), and a reporter tag.

The recognition element is responsible for selectively binding to the protein of interest. In the context of N-(2,3-dimethylphenyl)benzenesulfonamide, this core structure would serve as the foundational scaffold. Modifications to the dimethylphenyl or the benzene (B151609) ring would be systematically synthesized to optimize binding affinity and selectivity for a specific protein target. The inherent properties of the benzenesulfonamide moiety, such as its ability to participate in hydrogen bonding, can contribute to its binding characteristics.

The reactive group is an electrophilic moiety incorporated into the probe's structure that forms a covalent bond with a nucleophilic amino acid residue in the active or binding site of the target protein. This covalent interaction provides a stable link that facilitates the subsequent detection and identification of the target. For benzenesulfonamide-based probes, common reactive groups include sulfonyl fluorides, which can react with various nucleophilic residues. nih.gov

The reporter tag enables the detection and visualization of the probe-protein complex. This can be a fluorophore (e.g., rhodamine, fluorescein) for imaging applications or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry. The choice of the reporter tag depends on the specific experimental goal.

Successful probe design hinges on a delicate balance between these components to ensure that the probe retains high affinity and selectivity for its target, is cell-permeable if intended for use in living systems, and possesses the appropriate reactivity to label its target efficiently without significant off-target effects.

Application in Target Validation and Protein Function Elucidation

Chemical probes derived from scaffolds like N-(2,3-dimethylphenyl)benzenesulfonamide would be invaluable tools for target validation and the elucidation of protein function. Target validation is the process of confirming that a specific protein is directly responsible for a particular cellular or physiological effect. By designing a selective probe, researchers can label the target protein in a complex biological sample, such as a cell lysate or even in living cells, and verify its engagement with a small molecule.

Once a target is validated, these probes can be used to explore the protein's function. For instance, a probe can be used to track the localization of a protein within a cell, identify its interaction partners through pull-down experiments followed by mass spectrometry, or assess how its activity changes under different cellular conditions or in response to therapeutic agents. The development of benzenesulfonamide derivatives as potential therapeutic agents for conditions like hepatic fibrosis underscores the importance of such probes in understanding the mechanism of action of new drug candidates. nih.gov

Strategies for Activity-Based Protein Profiling (ABPP) Utilizing Benzenesulfonamide Probes

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.gov Benzenesulfonamide-based probes could be designed for ABPP to profile the activity of various enzyme classes, such as serine hydrolases or other enzymes with reactive nucleophiles in their active sites.

A typical ABPP experiment involves several key steps:

Probe Incubation: The benzenesulfonamide probe is incubated with a complex proteome (e.g., cell or tissue lysate). The probe covalently labels the active members of a targeted enzyme class.

Reporter Tag Ligation: If the probe contains a bioorthogonal handle (e.g., an alkyne or azide), a reporter tag is attached via a click chemistry reaction. This two-step approach allows for greater flexibility in experimental design.

Analysis: The labeled proteins are then analyzed. This can involve in-gel fluorescence scanning to visualize the labeled enzymes or affinity purification of the probe-labeled proteins followed by mass spectrometry to identify them.

Competitive ABPP is a particularly useful variation of this technique for drug discovery and development. In this approach, a library of potential inhibitors is screened for their ability to compete with the benzenesulfonamide probe for binding to the target enzyme. A decrease in the probe's labeling signal indicates that the inhibitor is effectively engaging the target. This allows for the assessment of inhibitor potency and selectivity across an entire enzyme family in a single experiment.

Modular and Combinatorial Approaches in Probe Synthesis

The synthesis of a diverse library of benzenesulfonamide-based chemical probes is greatly facilitated by modular and combinatorial approaches. These strategies allow for the rapid generation of numerous probe variants with different recognition elements, reactive groups, and reporter tags.

A modular synthesis would involve the preparation of key building blocks that can be easily combined in various combinations. For instance, a series of substituted benzenesulfonyl chlorides could be reacted with a panel of substituted anilines, including 2,3-dimethylaniline, to create a library of benzenesulfonamide cores. nih.govnih.gov These cores could then be further functionalized with different reactive groups and reporter tags.

Recent advancements in synthetic methodologies, such as the synthesis of benzenesulfonamide-bearing functionalized imidazole (B134444) derivatives, highlight the adaptability of the benzenesulfonamide scaffold to modular synthesis. nih.govmdpi.com Such approaches enable the systematic exploration of the structure-activity relationships that govern a probe's performance, ultimately leading to the development of highly optimized tools for chemical biology research. The synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide itself is a straightforward process, involving the reaction of benzenesulfonyl chloride with 2,3-dimethylaniline, providing a solid foundation for more complex, modular synthetic routes. nih.gov

Future Perspectives and Research Directions

Development of Isoform-Selective Inhibitors Based on Benzenesulfonamide (B165840) Scaffolds

A significant challenge and a major area of focus in drug development is the creation of inhibitors that can distinguish between different isoforms of a target protein. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of a drug. The benzenesulfonamide framework has been instrumental in the development of isoform-selective inhibitors, particularly for the carbonic anhydrase (CA) family of enzymes. mdpi.comtandfonline.com

The human CA family consists of 15 known isoforms, many of which are implicated in various physiological and pathological processes. The lack of selectivity of early CA inhibitors often led to undesirable side effects. mdpi.com Modern drug design strategies focus on exploiting the subtle structural differences in the active sites of these isoforms to achieve selectivity. This is often accomplished by modifying the "tail" of the benzenesulfonamide molecule, which extends from the core scaffold and can interact with amino acid residues outside the conserved active site. mdpi.comnih.gov For instance, novel indole-based benzenesulfonamides have been designed and synthesized to selectively inhibit human carbonic anhydrase II (hCA II). mdpi.com

Future research on N-(2,3-dimethylphenyl)benzenesulfonamide could involve the rational design of derivatives that incorporate specific functionalities to target unique pockets or residues in a particular enzyme isoform. The 2,3-dimethylphenyl group of the parent compound provides a starting point for further structural modifications aimed at achieving such selectivity.

Exploration of Novel Biological Targets and Therapeutic Applications

While benzenesulfonamides are well-known as carbonic anhydrase inhibitors with applications as diuretics, and antiepileptics, and in the treatment of glaucoma, their therapeutic potential extends far beyond this enzyme family. mdpi.com Researchers are actively exploring new biological targets for this versatile scaffold, opening up possibilities for treating a wider range of diseases.

Recent studies have identified benzenesulfonamide derivatives as promising inhibitors of other enzyme classes and protein families, including:

Kinases: The tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases (RTKs) has emerged as a potential target for the treatment of glioblastoma. nih.gov Benzenesulfonamide analogs have been identified as kinase inhibitors with promising anticancer properties. nih.gov

Acetylcholinesterase, α-glycosidase, and Glutathione S-transferase: Certain benzenesulfonamide derivatives have shown potent inhibitory activity against these enzymes, suggesting potential applications in the management of Alzheimer's disease, diabetes, and oxidative stress-related conditions. tandfonline.com

Influenza Hemagglutinin: Structural optimization of benzenesulfonamide-based compounds has led to the identification of potent anti-influenza agents that inhibit the virus's fusion with the host cell membrane by binding to hemagglutinin. nih.gov

Voltage-gated Sodium Channels: Novel series of cyclohexylamine- and piperidine-based benzenesulfonamides have been developed as potent and selective Nav1.7 inhibitors for the treatment of pain. figshare.com

The exploration of N-(2,3-dimethylphenyl)benzenesulfonamide and its derivatives against these and other novel targets could unveil new therapeutic applications. The specific substitution pattern of the parent compound may confer unique binding properties that could be exploited for activity against unforeseen biological targets.

Integration of Advanced Computational Techniques in Compound Design and Optimization

The design and optimization of benzenesulfonamide-based inhibitors are increasingly reliant on advanced computational techniques. These methods provide valuable insights into the molecular interactions between a ligand and its target, thereby guiding the synthesis of more potent and selective compounds.

Key computational approaches used in the development of benzenesulfonamide derivatives include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models can predict the activity of novel, unsynthesized compounds, thus prioritizing synthetic efforts. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govtandfonline.com It helps in understanding the binding mode of benzenesulfonamide derivatives and identifying key interactions that contribute to their inhibitory activity. nih.govtandfonline.com

3D-QSAR: Three-dimensional QSAR methods, such as those using the PHASE module of Schrödinger, provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. nih.gov

ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early assessment of the drug-likeness of a compound. nih.gov

The application of these computational tools to N-(2,3-dimethylphenyl)benzenesulfonamide could accelerate the discovery of new derivatives with improved pharmacological profiles. By building predictive models and simulating interactions with various biological targets, researchers can rationally design modifications to the parent structure to enhance its therapeutic potential.

Innovations in Synthetic Methodologies for Benzenesulfonamide Derivatives

The efficient and versatile synthesis of benzenesulfonamide derivatives is crucial for exploring their structure-activity relationships and developing new drug candidates. While traditional methods for synthesizing sulfonamides are well-established, there is a continuous drive for innovation to improve yields, reduce reaction times, and allow for the introduction of a wider range of functional groups.

Recent advancements in synthetic methodologies that could be applied to the synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives include:

Copper-Catalyzed Cross-Coupling Reactions: These reactions have been effectively used in the synthesis of aniline (B41778) analogues of benzenesulfonamides, allowing for the formation of C-N bonds under relatively mild conditions. nih.gov

Novel Catalytic Systems: The development of new catalysts can lead to more efficient and selective syntheses.

Combinatorial Chemistry and High-Throughput Synthesis: These approaches enable the rapid generation of large libraries of benzenesulfonamide derivatives for biological screening.

Future research in this area will likely focus on developing more sustainable and environmentally friendly synthetic routes, as well as methods that allow for the late-stage functionalization of the benzenesulfonamide core, providing rapid access to a diverse range of analogues.

Contribution to Chemical Biology Tool Development

Benzenesulfonamide derivatives, with their ability to specifically inhibit certain enzymes, are valuable tools for chemical biologists to probe the function of these enzymes in complex biological systems. By selectively inhibiting a particular enzyme, researchers can study the downstream effects on cellular pathways and better understand the enzyme's physiological role.

For example, the development of highly potent and isoform-selective inhibitors of carbonic anhydrases has been instrumental in elucidating the specific functions of different CA isoforms in health and disease. tandfonline.com These inhibitors can be used in cell-based assays and in vivo models to dissect the roles of individual CAs in processes such as pH regulation, ion transport, and tumorigenesis. rsc.org

Q & A

Q. What is the standard synthetic route for N-(2,3-dimethylphenyl)benzenesulfonamide, and what reaction conditions optimize yield?

N-(2,3-dimethylphenyl)benzenesulfonamide is synthesized via nucleophilic substitution between 2,3-dimethylaniline and benzenesulfonyl chloride under aqueous basic conditions (pH 9–10 maintained with Na₂CO₃). The reaction proceeds at room temperature for 3 hours, followed by acidification with HCl to precipitate the product. This method achieves a 98% yield, confirmed by TLC monitoring and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing N-(2,3-dimethylphenyl)benzenesulfonamide derivatives?

Key techniques include:

- ¹H-NMR : To confirm substitution patterns (e.g., aromatic protons, methyl groups).

- IR spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H bonds (~3300 cm⁻¹).

- EIMS (Electron Impact Mass Spectrometry) : Validates molecular ion peaks and fragmentation patterns. Melting point analysis further corroborates purity .

Q. What in vitro biological assays are used to evaluate this compound's pharmacological potential?

- Antibacterial activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar well diffusion.

- α-Glucosidase inhibition : Assessed spectrophotometrically using PNPG (p-nitrophenyl-α-D-glucopyranoside) as a substrate.

- Hemolytic activity : Evaluated using red blood cell lysis assays to determine cytotoxicity thresholds .

Q. How is purity ensured during synthesis and characterization?

Purity is validated via:

- TLC : Monitors reaction progress and product homogeneity.

- Melting point consistency : Sharp melting ranges (e.g., 118–119°C for the parent compound) indicate high purity.

- Chromatography : Column or recrystallization methods remove impurities .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in N-(2,3-dimethylphenyl)benzenesulfonamide derivatives?

Single-crystal X-ray diffraction (e.g., using SHELX software) reveals:

- Torsion angles : C–SO₂–NH–C torsion angles (e.g., 70.1° and -66.0° in related sulfonamides) dictate molecular conformation.

- Intermolecular interactions : N–H···O hydrogen bonds stabilize crystal packing, forming dimers or chains (e.g., orthogonal Pbca space group with Z = 8) .

- Electron density maps : Refinement using programs like SHELXL validates atomic positions, with R-factors < 0.05 indicating high accuracy .